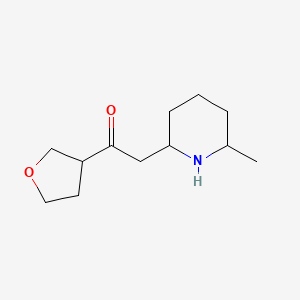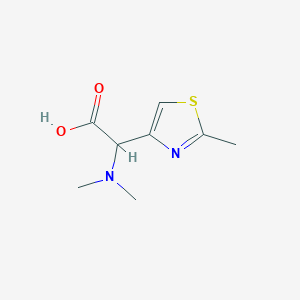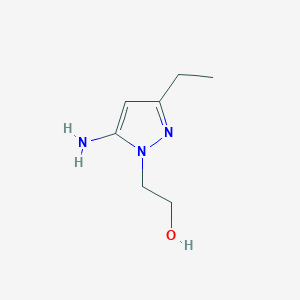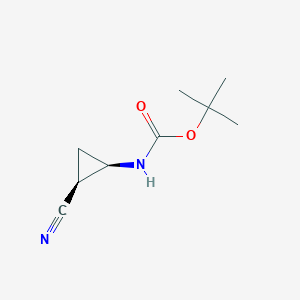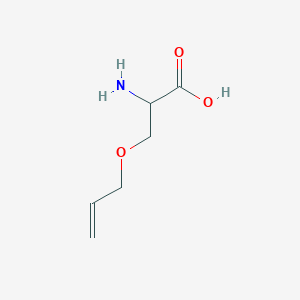![molecular formula C7H7N3O B13324343 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13324343.png)
6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate . Another efficient route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolo[3,4-d]pyrimidines .
Scientific Research Applications
6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[3,2-d]pyrimidine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Pyrido[3,4-d]pyrimidin-4-one: Another related compound with potential biological activities.
Uniqueness
6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit CDK2 selectively makes it a valuable scaffold for designing targeted cancer therapies .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methyl-3H-pyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11) |
InChI Key |
LQNNNEDOTYMFBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



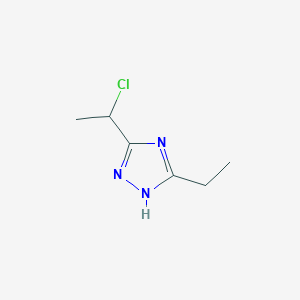
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
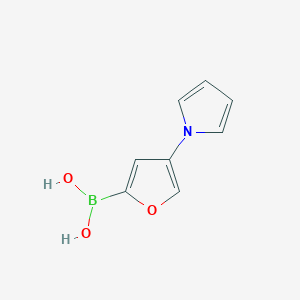

![3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
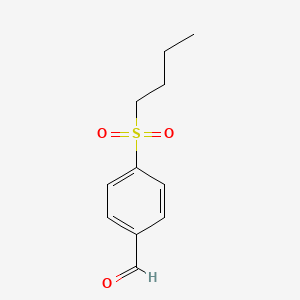
![3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13324314.png)

